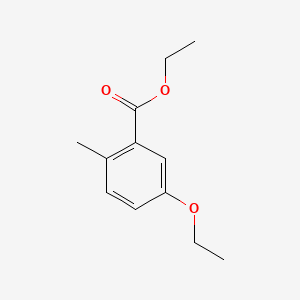

Ethyl 5-ethoxy-2-methylbenzoate

Description

BenchChem offers high-quality Ethyl 5-ethoxy-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-ethoxy-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

ethyl 5-ethoxy-2-methylbenzoate |

InChI |

InChI=1S/C12H16O3/c1-4-14-10-7-6-9(3)11(8-10)12(13)15-5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

JHPFWMPVZRJISH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)C(=O)OCC |

Origin of Product |

United States |

The Significance of Substituted Benzoate Esters in Chemical Research

Substituted benzoate (B1203000) esters are a class of organic compounds that hold considerable importance in various domains of chemical research. chemicalbook.com They are derivatives of benzoic acid, a simple aromatic carboxylic acid, and are characterized by the replacement of the acidic hydrogen with an alkyl or aryl group. bldpharm.com The versatility of these esters stems from their wide-ranging applications and their utility as key intermediates in organic synthesis.

In the pharmaceutical industry, for instance, the ester functional group is often incorporated into drug molecules to create prodrugs. chemicalbook.com These are inactive forms of a drug that are metabolized in the body to release the active therapeutic agent. This strategy can enhance the drug's bioavailability, solubility, or stability. Furthermore, many biologically active compounds, both natural and synthetic, contain the benzoate ester moiety as a core structural feature.

The reactivity of substituted benzoate esters is influenced by the nature and position of the substituents on the aromatic ring. chemicalbook.com Electron-donating groups can increase the electron density of the carbonyl carbon, making it less susceptible to nucleophilic attack, while electron-withdrawing groups have the opposite effect. nih.gov This tunability of reactivity makes them valuable tools for synthetic chemists in the construction of complex molecules.

A Historical Perspective on the Synthesis of Analogous Compounds

The synthesis of benzoate (B1203000) esters has a long history, with early methods often relying on the direct esterification of benzoic acid with an alcohol in the presence of a strong acid catalyst, a process known as Fischer esterification. nist.gov While effective, this method can have limitations, such as the need for harsh reaction conditions and the generation of byproducts.

Over the years, a multitude of alternative and more refined synthetic approaches have been developed. These include:

Acylation of alcohols: This involves the reaction of an alcohol with a more reactive benzoic acid derivative, such as an acyl chloride or an anhydride, often in the presence of a base to neutralize the acidic byproduct. bldpharm.com

Transesterification: This method involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. This is particularly useful for preparing esters from more readily available ones. prepchem.com

Microwave-assisted synthesis: More recently, the use of microwave irradiation has gained traction as a green chemistry approach to ester synthesis. boroncore.com This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. boroncore.com

Catalytic methods: The development of novel catalysts, including solid acid catalysts and organometallic complexes, has enabled more efficient and selective esterification reactions under milder conditions. sigmaaldrich.com

The synthesis of substituted benzoates, such as those analogous to Ethyl 5-ethoxy-2-methylbenzoate, often involves multi-step sequences. For example, the synthesis of 2-propoxy-5-methylbenzoic acid has been achieved by first preparing the ethyl ester of p-cresotinic acid, followed by etherification and subsequent hydrolysis of the ester. nist.govnih.gov This highlights the strategic use of esterification as a key step in the synthesis of more complex substituted aromatic compounds.

The Rationale for a Focused Academic Investigation of Ethyl 5 Ethoxy 2 Methylbenzoate

While extensive research on a broad range of substituted benzoate (B1203000) esters exists, a focused investigation into Ethyl 5-ethoxy-2-methylbenzoate is warranted due to its specific substitution pattern. The presence of an electron-donating ethoxy group at the 5-position and a sterically hindering methyl group at the 2-position creates a unique electronic and steric environment around the ester functionality.

A detailed study of this compound would allow researchers to:

Probe the combined electronic and steric effects: The interplay between the electron-donating nature of the ethoxy group and the steric hindrance of the ortho-methyl group can provide valuable insights into the reactivity of the ester carbonyl group.

Develop and refine synthetic methodologies: The synthesis of this specific isomer presents a challenge that can drive the development of new and more efficient catalytic systems or synthetic routes for preparing highly substituted aromatic compounds.

Investigate its potential as a building block: The unique substitution pattern of Ethyl 5-ethoxy-2-methylbenzoate could make it a valuable precursor for the synthesis of novel and potentially biologically active molecules.

Research Trajectories and Methodological Considerations

Chemo-, Regio-, and Stereoselective Synthesis Pathways

The specific arrangement of substituents on the benzene (B151609) ring of Ethyl 5-ethoxy-2-methylbenzoate requires carefully controlled synthetic strategies to ensure the correct placement of each functional group.

Optimized Esterification Protocols for the Benzoate (B1203000) Moiety

The formation of the ethyl ester from the corresponding 5-ethoxy-2-methylbenzoic acid is a critical step. The classical Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, remains a fundamental approach. However, optimizations are often necessary to drive the reaction equilibrium towards the product and increase yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative to conventional heating for esterification reactions. researchgate.net By using sealed vessels, solvents can be heated above their boiling points, significantly accelerating reaction rates. researchgate.net One study on substituted benzoic acids demonstrated that using a single-mode microwave and adding catalytic amounts of sulfuric acid at specific intervals could overcome equilibrium limitations, leading to good yields. researchgate.net For instance, optimizing the reaction at 130°C with a total irradiation time of 15 minutes proved effective. researchgate.net

Kinetic studies of benzoic acid esterification with alcohols like 1-butanol (B46404) have shown the reaction to be first-order with respect to the benzoic acid. dnu.dp.ua Such studies allow for the calculation of reaction constants and activation energies, which are crucial for process modeling and optimization. dnu.dp.ua

Table 1: Comparison of Esterification Techniques

| Method | Catalyst | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Fischer-Speier | Sulfuric Acid (H₂SO₄) | Ethanol, Reflux | Equilibrium-limited reaction; requires excess alcohol or water removal. | researchgate.net |

| Microwave-Assisted | Sulfuric Acid (H₂SO₄) | Sealed Vessel, 130°C, 15 min | Overcomes equilibrium issues; faster reaction rates; higher yields. | researchgate.net |

| Heterogeneous Catalysis | p-Toluenesulfonic acid | Stationary Conditions | Allows for kinetic modeling and calculation of activation energies. | dnu.dp.ua |

This table provides a summary of different esterification protocols applicable to the synthesis of the benzoate moiety.

Strategic Etherification Techniques for the 5-Ethoxy Group

Introducing the ethoxy group at the 5-position typically involves the etherification of a hydroxyl group on a suitable precursor, such as ethyl 5-hydroxy-2-methylbenzoate. The Williamson ether synthesis is a common and effective method for this transformation.

This process generally involves deprotonating the hydroxyl group with a base, like potassium hydroxide (B78521) or sodium hydroxide, to form a more nucleophilic phenoxide. This intermediate then reacts with an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide (e.g., ethyl bromide), via nucleophilic substitution to form the ether linkage. google.comchemicalbook.com

A patented large-scale synthesis of a related compound, 2-ethoxybenzoic acid, from methyl salicylate (B1505791) provides a relevant example. chemicalbook.com The process involves using potassium hydroxide as the base and diethyl sulfate as the ethylating agent in an ethanol solvent at a controlled temperature of 15°C. chemicalbook.com Subsequent hydrolysis of the methyl ester yields the final acid. chemicalbook.com Another patent describes using diethyl sulfate or ethyl bromide for the ethylation step in the synthesis of a more complex benzoic acid derivative. google.com

Table 2: Reagents for Etherification of Phenolic Precursors

| Base | Ethylating Agent | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Diethyl Sulfate | Ethanol | 15°C | chemicalbook.com |

This table outlines common reagents used in the Williamson ether synthesis for adding an ethoxy group.

Directed Methylation Strategies for the 2-Methyl Substituent

The introduction of the methyl group at the 2-position, ortho to the ester, can be challenging due to potential steric hindrance and the need for high regioselectivity. Directed ortho-metalation (DoM) is a powerful strategy to achieve this.

In a potential DoM approach, a directing group on the ring, such as a methoxy (B1213986) or the ester group itself (after conversion to a more robust directing group if necessary), would chelate to a strong base like an organolithium reagent (e.g., n-butyllithium). This directs the deprotonation and subsequent metalation specifically to the ortho position. The resulting aryllithium or related organometallic species can then be quenched with an electrophilic methyl source, such as methyl iodide, to install the methyl group with high precision. While direct evidence for this specific transformation on an ethyl 5-ethoxybenzoate precursor is limited in the provided context, DoM remains a standard and powerful methodology for such regioselective C-H functionalization in substituted aromatics.

Green Chemistry Approaches in Ethyl 5-ethoxy-2-methylbenzoate Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For Ethyl 5-ethoxy-2-methylbenzoate, this involves employing sustainable catalysts and minimizing the use of hazardous solvents.

Catalytic Systems for Sustainable Production (e.g., Heterogeneous, Enzyme-Mediated)

The shift away from traditional homogeneous acid catalysts like sulfuric acid, which can be corrosive and difficult to separate from the reaction mixture, has led to the exploration of solid acid catalysts and enzymes.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, simplifying their removal and recycling. Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, has been successfully used as a recyclable, heterogeneous catalyst for the esterification of benzoic acid with glycerol (B35011). iiste.org This type of catalyst offers high selectivity and good yields while being environmentally friendly. iiste.org Similarly, metal-organic frameworks (MOFs) like UiO-66-NH₂ have been employed as heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids, demonstrating high conversion yields and reduced reaction times compared to traditional methods. rsc.org

Enzyme-Mediated Catalysis: Lipases are widely used enzymes for esterification due to their high selectivity and ability to function under mild conditions. Biocatalytic production of esters can be performed in solvent-free systems where the substrates themselves form the reaction medium, often as a deep eutectic mixture. researchgate.net Studies have shown that lipase-catalyzed esterification can achieve high product yields (87-95%) and the immobilized enzyme can be recovered and reused for multiple cycles, significantly reducing waste and catalyst cost. researchgate.net

Table 3: Examples of Sustainable Catalysts for Esterification

| Catalyst Type | Specific Example | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous | Amberlyst-15 | Esterification of benzoic acid | Recyclable, high selectivity, environmentally friendly. | iiste.org |

| Heterogeneous | UiO-66-NH₂ | Esterification of fluorinated benzoic acids | High conversion yield, reduced reaction time. | rsc.org |

| Enzyme-Mediated | Lipase | Esterification of fatty acids | High yield, mild conditions, reusable catalyst, solvent-free potential. | researchgate.net |

This table showcases various green catalytic systems applicable to the synthesis of the target compound.

Solvent-Free and Alternative Reaction Media Investigations

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry.

Solvent-Free Reactions: One effective strategy is to use one of the reactants in excess to act as both a reactant and the solvent medium. In the esterification of benzoic acid with glycerol, using an excess of glycerol (in an 8:1 molar ratio) with a heterogeneous catalyst like Amberlyst-15 resulted in a high yield (around 70%) without the need for an additional solvent. iiste.org Similarly, the biocatalytic production of certain esters has been demonstrated in a solvent-free protocol where the neat substrates form a eutectic mixture, enabling efficient conversion catalyzed by lipase. researchgate.net

Alternative Reaction Media: Microwave-assisted synthesis can often be performed with minimal or no solvent, as the direct energy transfer to the reactants accelerates the reaction significantly. researchgate.net For reactions that still require a liquid phase to proceed efficiently, green solvents are an option. Cyclopentyl methyl ether (CPME) is noted as an elective ecofriendly ethereal solvent that can be used in various organic reactions, offering a less toxic alternative to traditional ether solvents. mdpi.com

Table 4: Green Reaction Media Approaches

| Approach | Description | Example | Benefits | Reference |

|---|---|---|---|---|

| Solvent-Free (Excess Reagent) | Using a large excess of one liquid reactant as the solvent. | Esterification of benzoic acid using excess glycerol. | Eliminates organic solvent, simplifies workup. | iiste.org |

| Solvent-Free (Eutectic Mixture) | Reaction between neat substrates that form a low-melting mixture. | Lipase-catalyzed esterification of fatty acids with panthenol. | Avoids solvents, high product yields. | researchgate.net |

| Alternative Solvent | Use of environmentally benign solvents. | Cyclopentyl methyl ether (CPME) as an ecofriendly ethereal solvent. | Lower toxicity compared to traditional solvents. | mdpi.com |

| Microwave-Assisted | Using microwave irradiation to accelerate reactions, often without solvent. | Esterification of substituted benzoic acids. | Reduced reaction times, few by-products, potential for solvent-free conditions. | researchgate.net |

This table compares different green chemistry approaches related to reaction media.

Microwave-Assisted and Flow Chemistry Applications

The synthesis of esters, including Ethyl 5-ethoxy-2-methylbenzoate, has been significantly advanced by the application of microwave-assisted organic synthesis (MAOS) and flow chemistry. These technologies offer substantial benefits over conventional batch processing, which often requires prolonged reaction times and inefficient heat transfer. uwlax.educhemicalbook.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ajrconline.org In the context of Fischer esterification, microwave heating can dramatically reduce reaction times from hours to minutes and improve product yields. uwlax.eduusm.my This is achieved through the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel.

For the synthesis of benzoate esters, studies have demonstrated the successful application of microwave technology. For instance, the synthesis of ethyl benzoate has been achieved with a 97% yield in just 5 minutes at 170°C using a single-mode microwave reactor. uwlax.edu Another study on the microwave-assisted synthesis of ethyl benzoate using expandable graphite (B72142) as a catalyst reported a yield of 80.1% in 1.5 hours at 85°C. cibtech.org These methods showcase the potential for a more energy-efficient and rapid synthesis of Ethyl 5-ethoxy-2-methylbenzoate. While specific literature for the microwave-assisted synthesis of Ethyl 5-ethoxy-2-methylbenzoate is not abundant, the principles derived from the synthesis of similar substituted benzoic acids are directly applicable. usm.my A general procedure involves irradiating a mixture of the carboxylic acid, alcohol, and an acid catalyst in a sealed vessel within a microwave reactor. mdpi.com

Flow Chemistry Applications:

Flow chemistry, or continuous flow processing, offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and straightforward scalability. researchgate.net In a flow reactor, reactants are continuously pumped through a heated tube or channel, where the reaction takes place. The high surface-area-to-volume ratio in these reactors allows for superior heat and mass transfer, enabling reactions to be performed at temperatures above the solvent's boiling point by applying pressure.

The esterification of benzoic acid with ethanol has been investigated in a continuous tubular flow reactor heated by microwaves, demonstrating that high conversions can be achieved with relatively low residence times. While specific applications in the synthesis of Ethyl 5-ethoxy-2-methylbenzoate are not extensively documented, the successful application of flow chemistry to the synthesis of other esters, such as ethyl benzoate, indicates its viability. The synthesis of ethyl benzoate via reactive distillation, a related continuous process, has been shown to be challenging but can achieve high conversion rates under optimized conditions. researchgate.net

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. nih.govmdpi.com These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular complexity from simple precursors. acs.orgacs.org

While specific MCRs for the direct structural elaboration of Ethyl 5-ethoxy-2-methylbenzoate are not prominently featured in the literature, analogous systems demonstrate the potential of this strategy. For example, a novel four-component reaction has been developed for the synthesis of highly functionalized benzoate derivatives. This reaction combines 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols to efficiently produce alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives. acs.orgacs.org In this process, a C-C bond, an amide, and an ester group are formed in a single synthetic operation with high atom economy.

Applying this logic, a hypothetical MCR for the elaboration of a precursor to Ethyl 5-ethoxy-2-methylbenzoate, such as a suitably substituted formylbenzoic acid, could offer a powerful route to complex molecules bearing the core scaffold.

Comparative Analysis of Synthetic Efficiency and Atom Economy

A critical aspect of modern synthetic chemistry is the evaluation of a reaction's efficiency, not only in terms of chemical yield but also its environmental impact, which can be quantified by metrics such as atom economy. primescholars.comjocpr.com Atom economy, a concept central to green chemistry, measures the proportion of reactant atoms that are incorporated into the desired product. primescholars.comscranton.edulibretexts.org

Fischer Esterification:

The traditional synthesis of Ethyl 5-ethoxy-2-methylbenzoate proceeds via the Fischer esterification of 5-ethoxy-2-methylbenzoic acid with ethanol, typically using a strong acid catalyst like sulfuric acid. chemicalbook.comquora.com

The reaction is as follows: C10H12O3 (5-ethoxy-2-methylbenzoic acid) + C2H5OH (Ethanol) ⇌ C12H16O3 (Ethyl 5-ethoxy-2-methylbenzoate) + H2O (Water)

The atom economy for this reaction is calculated as:

Molecular Weight of Ethyl 5-ethoxy-2-methylbenzoate (C12H16O3) = 208.25 g/mol

Molecular Weight of 5-ethoxy-2-methylbenzoic acid (C10H12O3) = 180.20 g/mol

Molecular Weight of Ethanol (C2H5OH) = 46.07 g/mol

Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100 Atom Economy = [208.25 / (180.20 + 46.07)] x 100 = 91.98%

While the Fischer esterification exhibits a high theoretical atom economy, the actual efficiency can be lower due to the reversible nature of the reaction and the need for purification steps. youtube.com

Multi-Component Reactions:

In contrast, addition reactions and many MCRs can theoretically achieve 100% atom economy as all reactant atoms are incorporated into the final product. jocpr.com For the four-component reaction described in the previous section, while the specific atom economy would depend on the exact substrates used, the principle of incorporating multiple molecules into a single product generally leads to a higher atom economy compared to stepwise syntheses that generate stoichiometric byproducts.

This comparative analysis highlights a fundamental principle of green chemistry: designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. While the Fischer esterification is a relatively atom-economical process, advanced methods like MCRs offer a pathway to even greater efficiency.

Mechanistic Pathways of Formation and Chemical Transformations

The chemical behavior of Ethyl 5-ethoxy-2-methylbenzoate is largely dictated by the ester functional group and the substituted benzene ring. Its formation and subsequent reactions proceed through well-established organic chemistry mechanisms.

The most common method for the synthesis of benzoate esters is the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst. tcu.edu For Ethyl 5-ethoxy-2-methylbenzoate, this would involve the reaction of 5-ethoxy-2-methylbenzoic acid with ethanol. The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the products. This can be done by using an excess of one of the reactants or by removing water as it is formed, for instance, through azeotropic distillation. tcu.edu

Ester Hydrolysis and Transesterification Kinetics

Ester hydrolysis is a fundamental reaction of esters, which can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of Ethyl 5-ethoxy-2-methylbenzoate is the reverse of its esterification. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield 5-ethoxy-2-methylbenzoic acid and regenerate the acid catalyst. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The reformation of the carbonyl double bond results in the expulsion of the ethoxide ion, which is a poor leaving group but is facilitated by the irreversible deprotonation of the resulting carboxylic acid by the highly basic ethoxide. The final products are the carboxylate salt (sodium 5-ethoxy-2-methylbenzoate, if NaOH is used) and ethanol. libretexts.orgchemicaljournals.com

The kinetics of hydrolysis are influenced by the substituents on the benzene ring. The electron-donating nature of the ethoxy and methyl groups at the meta and ortho positions, respectively, can affect the rate of hydrolysis. Generally, electron-donating groups slightly decrease the rate of base-catalyzed hydrolysis by reducing the electrophilicity of the carbonyl carbon.

Transesterification: This process involves the conversion of one ester into another by reacting with an alcohol in the presence of an acid or base catalyst. For instance, reacting Ethyl 5-ethoxy-2-methylbenzoate with methanol (B129727) would lead to the formation of Methyl 5-ethoxy-2-methylbenzoate and ethanol.

| Reaction Type | General Conditions | Products | Kinetic Influences |

| Acid-Catalyzed Hydrolysis | Heat with excess water and strong acid catalyst | 5-ethoxy-2-methylbenzoic acid, Ethanol | Reversible reaction; rate influenced by steric hindrance from the ortho-methyl group. |

| Base-Promoted Hydrolysis | Heat with aqueous base (e.g., NaOH) | Sodium 5-ethoxy-2-methylbenzoate, Ethanol | Irreversible reaction; rate may be slightly decreased by electron-donating substituents. |

| Transesterification | Alcohol (e.g., Methanol) with acid or base catalyst | Methyl 5-ethoxy-2-methylbenzoate, Ethanol | Equilibrium reaction driven by the concentration of the reactant alcohol. |

Electrophilic Aromatic Substitution Dynamics on the Benzoate Ring

The benzene ring of Ethyl 5-ethoxy-2-methylbenzoate can undergo electrophilic aromatic substitution. The rate and regioselectivity of these reactions are governed by the existing substituents: the -COOEt (carboethoxy) group, the -OCH2CH3 (ethoxy) group, and the -CH3 (methyl) group.

The ethoxy and methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orglibretexts.org Conversely, the carboethoxy group is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. libretexts.orglibretexts.org

The directing effects of these groups are as follows:

Ethoxy group (at C5): Strongly activating, ortho-, para-director. Directs to C4 and C6.

Methyl group (at C2): Weakly activating, ortho-, para-director. Directs to C3 and C6.

Carboethoxy group (at C1): Deactivating, meta-director. Directs to C3 and C5.

Investigation of Radical and Ionic Reaction Intermediates

Various reactions involving Ethyl 5-ethoxy-2-methylbenzoate can proceed through radical or ionic intermediates.

Ionic Intermediates:

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene ring forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com The stability of this intermediate is crucial in determining the reaction's regioselectivity. For Ethyl 5-ethoxy-2-methylbenzoate, the positive charge in the arenium ion can be delocalized onto the oxygen of the ethoxy group, which provides significant stabilization when the attack is ortho or para to this group.

Tetrahedral Intermediates: As mentioned, the hydrolysis of the ester group proceeds through a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. libretexts.org

Radical Intermediates: While less common for simple esters under typical conditions, radical intermediates can be generated from benzoate esters under specific circumstances. libretexts.org For example, reactions involving radical initiators or photochemically promoted electron transfer can lead to the formation of radical species. libretexts.orgrsc.org The reaction of benzoic acid with hydroxyl radicals has been studied, indicating that radical addition to the aromatic ring is a feasible process. rsc.org Although esters are generally stable, under forcing conditions or with specific reagents, radical reactions can occur, potentially leading to substitution on the alkyl chain or the aromatic ring. libretexts.org

Catalytic Effects on Reaction Rates and Selectivity

Catalysts play a pivotal role in the synthesis and reactions of Ethyl 5-ethoxy-2-methylbenzoate.

In its synthesis via Fischer esterification , strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used. dergipark.org.tr These catalysts protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. tcu.edu The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) or deep eutectic solvents, offers advantages in terms of reusability and environmental friendliness. dergipark.org.tr For sterically hindered benzoic acids, the choice of catalyst and reaction conditions is crucial to achieve good yields. acs.org Tin(II) compounds and titanium catalysts have also been employed for the esterification of benzoic acid. google.comgoogle.com

In ester hydrolysis , both acids and bases act as catalysts. nih.gov The rate of hydrolysis is dependent on the concentration of the catalyst. In enzymatic hydrolysis, enzymes like lipases and esterases can catalyze the reaction with high specificity and under mild conditions. semanticscholar.org The catalytic triad (B1167595) in the active site of these enzymes facilitates the cleavage of the ester bond. semanticscholar.org

Solvent Effects on Reaction Mechanisms

The solvent can have a significant impact on the rates and mechanisms of reactions involving Ethyl 5-ethoxy-2-methylbenzoate. For reactions that proceed through charged intermediates, such as ester hydrolysis, the polarity of the solvent is particularly important.

In the alkaline hydrolysis of benzoates , the reaction is between a neutral ester molecule and a hydroxide ion. The transition state is more charged than the reactants. Therefore, polar protic solvents, which can solvate the transition state through hydrogen bonding, generally accelerate the reaction. However, studies in mixed solvent systems, such as aqueous methanol or dioxane, show that the relationship between reaction rate and solvent composition can be complex, involving preferential solvation of the reactants and the transition state. chemicaljournals.com For instance, in the hydrolysis of ethyl benzoate in methanol-water mixtures, the rate constant decreases with an increasing proportion of methanol, which is explained by the salvation and desolvation of the initial and transition states to different extents. chemicaljournals.com

Transition State Characterization and Energy Profiling

Understanding the structure and energy of the transition state is key to elucidating reaction mechanisms. For the hydrolysis of benzoate esters, computational chemistry provides valuable insights into the transition state. nih.govfurman.edu

For alkaline hydrolysis , the rate-determining step is typically the formation of the tetrahedral intermediate. nih.gov Computational models can calculate the geometry and energy of this transition state. These studies have shown that the transition state has a partially formed bond between the nucleophilic oxygen and the carbonyl carbon, and a partially broken carbonyl pi bond. furman.edu The acidity of the transition-state complex in acid-catalyzed hydrolysis has also been studied, revealing that electron-withdrawing groups in either the acyl or alkyl parts of the ester increase the acidity of the transition state. arkat-usa.org

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and energetic stability of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the intricacies of molecular orbitals and charge distribution.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A common approach involves the use of the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. chalcogen.roexplorationpub.comdergipark.org.tr

The first step in a DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in space, providing a prediction of the molecule's most stable three-dimensional structure. For Ethyl 5-ethoxy-2-methylbenzoate, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The presence of the ethoxy and ethyl ester groups introduces conformational flexibility, and the optimized geometry represents the most stable conformer in the gas phase. The total electronic energy calculated for this optimized structure is a measure of its stability.

Below is a theoretical data table of selected optimized geometrical parameters for Ethyl 5-ethoxy-2-methylbenzoate, based on typical values for similar aromatic esters.

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C(aromatic)-C(carbonyl) | ~1.50 Å |

| C=O | ~1.21 Å | |

| C(carbonyl)-O(ester) | ~1.34 Å | |

| O(ester)-C(ethyl) | ~1.45 Å | |

| C(aromatic)-O(ether) | ~1.36 Å | |

| Bond Angle | O=C-O(ester) | ~123° |

| C(aromatic)-C(carbonyl)-O(ester) | ~112° | |

| C(aromatic)-O(ether)-C(ethyl) | ~118° | |

| Note: These are representative values and would be precisely determined by a specific DFT calculation. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.netedu.krdmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.com

For Ethyl 5-ethoxy-2-methylbenzoate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, which act as electron-donating groups. The LUMO is likely to be centered on the electron-withdrawing ethyl ester group, particularly the carbonyl moiety. The calculated energies of these orbitals and their gap would predict the molecule's susceptibility to electrophilic and nucleophilic attack.

A hypothetical FMO analysis for Ethyl 5-ethoxy-2-methylbenzoate is presented in the table below.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

| Note: These are hypothetical values for illustrative purposes. |

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different values of the electrostatic potential. Red regions signify areas of negative potential, which are rich in electrons and prone to electrophilic attack. Blue regions indicate positive potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. avogadro.ccresearchgate.netwalisongo.ac.id

For Ethyl 5-ethoxy-2-methylbenzoate, the ESP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the ester group and the oxygen of the ethoxy group, due to the high electronegativity of oxygen. The aromatic protons and the protons of the ethyl groups would likely exhibit a positive potential (blue). The ESP map provides a valuable tool for predicting intermolecular interactions. ucsb.eduresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. conicet.gov.arnih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions over time.

An MD simulation of Ethyl 5-ethoxy-2-methylbenzoate, typically in a solvent like water or an organic solvent, would reveal its dynamic behavior. youtube.comresearchgate.net The simulation would show the rotation around the single bonds of the ethoxy and ethyl ester side chains, allowing for the exploration of the molecule's conformational landscape. This analysis can identify the most populated conformations and the energy barriers between them.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions between Ethyl 5-ethoxy-2-methylbenzoate and solvent molecules. This includes the formation and lifetime of hydrogen bonds (if applicable with the solvent) and van der Waals interactions. Understanding these interactions is crucial for predicting the molecule's solubility and how it might behave in a condensed phase environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. chalcogen.roscielo.org.mx These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.

The calculated vibrational frequencies from a DFT calculation correspond to the normal modes of vibration of the molecule. While there is often a systematic overestimation of the frequencies, they can be scaled to provide excellent agreement with experimental IR spectra. dergipark.org.tr Similarly, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts, which can be compared to experimental ¹H and ¹³C NMR data. chalcogen.roscielo.org.mx

A comparison of theoretical and experimental spectroscopic data serves as a validation of the computational model. Good agreement between the predicted and experimental spectra increases the confidence in the other computed properties of the molecule.

The following table presents a hypothetical comparison of calculated and experimental spectroscopic data for Ethyl 5-ethoxy-2-methylbenzoate.

| Spectroscopic Data | Functional Group | Calculated Value | Experimental Value |

| IR Frequency (cm⁻¹) | C=O (ester) | ~1750 cm⁻¹ | ~1720 cm⁻¹ |

| C-O (ether) | ~1250 cm⁻¹ | ~1230 cm⁻¹ | |

| ¹H NMR Shift (ppm) | -OCH₂CH₃ (ethoxy) | ~4.1 ppm (CH₂) | ~4.0 ppm (CH₂) |

| -OCH₂CH₃ (ester) | ~4.3 ppm (CH₂) | ~4.2 ppm (CH₂) | |

| ¹³C NMR Shift (ppm) | C=O (ester) | ~167 ppm | ~166 ppm |

| Note: Experimental values are approximate and can vary with solvent and other conditions. nih.govchemicalbook.com |

In Silico Modeling of Ligand-Target Interactions (strictly theoretical without biological interpretation)

In silico modeling techniques, such as molecular docking, can be used to study the theoretical interactions between a small molecule (ligand) and a macromolecular target, such as a protein. nih.govnih.govdergipark.org.tr This process involves predicting the preferred orientation and binding affinity of the ligand when it interacts with the binding site of the target.

In a hypothetical molecular docking study, Ethyl 5-ethoxy-2-methylbenzoate would be placed in the active site of a generic protein. The docking algorithm would then explore various binding poses and score them based on a scoring function that estimates the binding energy. The analysis of the best-scoring pose would reveal potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding site. dergipark.org.tr

This type of study is purely theoretical and does not imply any biological activity. It provides a structural hypothesis for how the molecule might interact with a binding pocket, which can be a starting point for further investigation.

A table summarizing hypothetical interactions from a docking study is provided below.

| Type of Interaction | Interacting Group on Ligand | Potential Interacting Residue in Target |

| Hydrogen Bond Acceptor | Carbonyl oxygen (ester) | Hydrogen bond donor (e.g., Ser, Thr, Tyr) |

| Hydrogen Bond Acceptor | Ether oxygen (ethoxy) | Hydrogen bond donor (e.g., Ser, Thr, Tyr) |

| Hydrophobic Interaction | Aromatic ring | Hydrophobic residues (e.g., Leu, Val, Ile) |

| Hydrophobic Interaction | Ethyl groups | Hydrophobic residues (e.g., Leu, Val, Ile) |

| van der Waals | Entire molecule | Various residues in the binding pocket |

Derivatization and Structural Modification of Ethyl 5 Ethoxy 2 Methylbenzoate for Academic Research

Stereochemical Control in Derivative SynthesisThis subsection would have addressed the introduction of chirality and the control of stereochemistry during the synthesis of derivatives of the parent compound.

The absence of specific studies on Ethyl 5-ethoxy-2-methylbenzoate prevents a detailed and accurate discussion on these topics. While general principles of organic chemistry allow for theoretical postulation of such reactions, the lack of concrete examples from published research means that a scientifically rigorous article on this specific compound cannot be produced at this time.

Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation in Synthetic Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of Ethyl 5-ethoxy-2-methylbenzoate. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the differentiation between potential isomers.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Ethyl 5-ethoxy-2-methylbenzoate displays characteristic signals that correspond to each unique proton in the molecule. The aromatic protons typically appear as distinct multiplets in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The ethoxy and ethyl ester groups give rise to characteristic quartet and triplet signals due to spin-spin coupling between adjacent methylene (B1212753) and methyl protons. The methyl group attached to the benzene ring appears as a singlet.

2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Ethyl 5-ethoxy-2-methylbenzoate, COSY would show correlations between the methylene and methyl protons of the ethyl ester group, and similarly for the ethoxy group. It would also help in assigning the coupling relationships between the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing a direct map of the C-H bonds in the molecule. sdsu.edu

These 2D NMR experiments, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the structure of Ethyl 5-ethoxy-2-methylbenzoate and distinguishing it from its isomers.

A summary of expected ¹H and ¹³C NMR data based on related structures is presented below:

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| Ester -OCH₂CH₃ | 4.1 - 4.4 (quartet) | ~60 |

| Ester -OCH₂CH₃ | 1.2 - 1.5 (triplet) | ~14 |

| Ether -OCH₂CH₃ | 3.9 - 4.2 (quartet) | ~63 |

| Ether -OCH₂CH₃ | 1.3 - 1.6 (triplet) | ~15 |

| Ar-CH₃ | 2.2 - 2.5 (singlet) | ~20 |

| C=O | - | ~166 |

| Aromatic C-O | - | ~155-160 |

| Aromatic C-C=O | - | ~130 |

| Aromatic C-CH₃ | - | ~135 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of Ethyl 5-ethoxy-2-methylbenzoate. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, which is C₁₂H₁₆O₃. This level of accuracy helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Under electron ionization (EI) or other ionization techniques, the molecule will break apart in a predictable manner. Analysis of these fragments can help to confirm the presence of the ethyl ester and ethoxy groups, as well as the substituted benzene ring, thus corroborating the structure determined by NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule. These methods probe the vibrational modes of the chemical bonds within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl 5-ethoxy-2-methylbenzoate is expected to show several characteristic absorption bands. A strong absorption band around 1720-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1300-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will be seen just below 3000 cm⁻¹. The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations are often stronger and more distinct. This can be particularly useful for confirming the substitution pattern of the benzene ring.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| C=O (Ester) | 1720 - 1700 (strong) |

| C-O (Ester and Ether) | 1300 - 1000 (strong) |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | < 3000 |

| Aromatic C=C | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For Ethyl 5-ethoxy-2-methylbenzoate, the UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the carbonyl group in conjugation with the aromatic ring will influence the position and intensity of these absorptions. This technique is particularly useful for analyzing the extent of conjugation in the molecule and can be used to monitor reactions involving changes to the aromatic system or the conjugated ester group.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

If Ethyl 5-ethoxy-2-methylbenzoate can be obtained as a suitable single crystal, X-ray crystallography can provide the ultimate proof of its three-dimensional structure. This technique determines the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration. While Ethyl 5-ethoxy-2-methylbenzoate itself is not chiral, this technique would provide an unambiguous confirmation of the connectivity and conformation of the molecule in the crystalline form.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of synthesized Ethyl 5-ethoxy-2-methylbenzoate and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the target compound from starting materials, byproducts, and other impurities. By using a suitable stationary phase and mobile phase, a sharp, single peak for Ethyl 5-ethoxy-2-methylbenzoate would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC): Due to its volatility, Ethyl 5-ethoxy-2-methylbenzoate is also amenable to analysis by Gas Chromatography. GC can be used to determine the purity of the compound and to quantify its presence in a reaction mixture. When coupled with a mass spectrometer (GC-MS), it provides both retention time data and mass spectral information for each component of a mixture, allowing for positive identification of the product and any impurities. nist.gov

| Technique | Purpose |

| HPLC | Purity assessment, separation from non-volatile impurities |

| GC | Purity assessment, analysis of volatile components, reaction monitoring |

| GC-MS | Component identification and purity assessment |

Role of Ethyl 5 Ethoxy 2 Methylbenzoate As a Precursor or Intermediate in Complex Organic Syntheses

Potential Utilization in the Total Synthesis of Natural Products and Bio-Inspired Molecules

Theoretically, the structural features of Ethyl 5-ethoxy-2-methylbenzoate—a substituted aromatic ring with an ester, an ether, and a methyl group—could lend themselves to the synthesis of certain natural products. The ester functionality could serve as a handle for various transformations, such as reduction to an alcohol, hydrolysis to a carboxylic acid, or reaction with organometallic reagents to form ketones. The ethoxy and methyl groups on the aromatic ring direct the regioselectivity of electrophilic aromatic substitution reactions, which could be a key step in building a more complex molecular architecture.

For instance, the benzene (B151609) ring could be the starting point for the construction of a larger polycyclic system found in some alkaloids or terpenoids. The ester could be converted into a different functional group required for a crucial bond-forming reaction later in the synthetic sequence.

Hypothetical Application as a Building Block for Heterocyclic Compounds and Scaffolds

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The functional groups present in Ethyl 5-ethoxy-2-methylbenzoate could theoretically be manipulated to construct various heterocyclic rings. For example, hydrolysis of the ester to a carboxylic acid, followed by reduction and subsequent reactions, could lead to the formation of lactones.

Alternatively, functionalization of the aromatic ring, for instance through nitration, could introduce a nitrogen-containing group. This nitro group could then be reduced to an amine, which is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, such as quinolines or indoles, through condensation reactions with appropriate partners.

Speculative Integration into the Synthesis of Advanced Materials Precursors (e.g., Polymers, Liquid Crystals)

The synthesis of advanced materials often relies on monomers with specific structural and electronic properties. The rigid aromatic core of Ethyl 5-ethoxy-2-methylbenzoate, combined with its potential for functionalization, suggests a hypothetical role as a monomer precursor. For example, conversion of the ester to a polymerizable group, such as a vinyl or an acetylene, could allow for its incorporation into a polymer backbone.

Theoretical Strategic Implementation in Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve two or more consecutive transformations in a single synthetic operation without the isolation of intermediates. nih.gov These reactions are powerful tools in modern organic synthesis for rapidly building molecular complexity. nih.gov

The functional groups of Ethyl 5-ethoxy-2-methylbenzoate could theoretically be designed to participate in a cascade sequence. For example, a reaction could be initiated at the ester functionality, which then triggers a cyclization onto the aromatic ring, followed by a rearrangement. The specific design of the substrate and the choice of reagents would be critical for orchestrating such a sequence. However, without any published examples, the strategic implementation of Ethyl 5-ethoxy-2-methylbenzoate in cascade reactions remains a purely theoretical concept.

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Exploration of Novel Catalytic Systems for Highly Efficient and Selective Transformations

The development of new catalytic systems is a cornerstone of modern organic chemistry. Future research on Ethyl 5-ethoxy-2-methylbenzoate could focus on employing novel catalysts, such as organometallic complexes or biocatalysts (enzymes), to achieve highly selective transformations. For instance, research could target the selective functionalization of the aromatic ring or the modification of the ester group, which is traditionally challenging. The goal would be to develop catalytic processes that are not only efficient but also environmentally benign, reducing the need for harsh reagents and simplifying purification processes.

Development of Advanced Analytical Techniques for In-Situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Advanced analytical techniques, such as process analytical technology (PAT), including in-situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, could provide real-time data on the formation of Ethyl 5-ethoxy-2-methylbenzoate and any intermediates or byproducts. This continuous monitoring would allow for precise control over reaction parameters, leading to improved consistency and safety. While no specific studies on this compound using these techniques have been reported, their application represents a significant potential for future process development.

Theoretical Insights into Unexplored Reactivity Patterns and Design Principles

Computational chemistry and quantum mechanics offer powerful tools to predict the reactivity of molecules. Theoretical studies on Ethyl 5-ethoxy-2-methylbenzoate could reveal its electronic structure, molecular orbitals, and potential energy surfaces for various reactions. This fundamental understanding can guide the rational design of new experiments and the discovery of unexpected reactivity patterns. For example, density functional theory (DFT) calculations could predict the most likely sites for electrophilic or nucleophilic attack, paving the way for the design of new derivatives with desired properties.

Potential as a Modular Component in Supramolecular Chemistry and Self-Assembly Studies

The structure of Ethyl 5-ethoxy-2-methylbenzoate, with its aromatic ring, ester, and ether functionalities, makes it a potential building block, or "tecton," in supramolecular chemistry. Future research could explore its ability to form well-defined, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These self-assembled architectures could have applications in materials science, for example, in the creation of porous frameworks for gas storage or as components in molecular machines. Although no such studies currently exist for this specific compound, the principles of supramolecular design suggest this is a fertile ground for future investigation.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-ethoxy-2-methylbenzoate, and how can reaction yields be maximized?

Ethyl 5-ethoxy-2-methylbenzoate can be synthesized via multi-step procedures involving esterification and substitution reactions. Key steps include:

- Bromination/Ethoxylation : Introducing ethoxy and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution under controlled conditions (e.g., using NaH or K₂CO₃ as base) .

- Esterification : Reacting the intermediate benzoic acid derivative with ethanol in the presence of catalytic H₂SO₄ or DCC (dicyclohexylcarbodiimide) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity. Yield optimization requires adjusting reaction time, temperature, and stoichiometry. For example, excess ethanol (1.5–2 eq) improves esterification efficiency .

Q. How can researchers validate the structural integrity of Ethyl 5-ethoxy-2-methylbenzoate?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions via ¹H-NMR (e.g., ethoxy protons at δ 1.2–1.4 ppm, methyl group at δ 2.3–2.5 ppm) and ¹³C-NMR (ester carbonyl at ~168–170 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with the ester and substituted benzene ring .

- HPLC : Assess purity (>98% for biological assays) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between Ethyl 5-ethoxy-2-methylbenzoate and its structural analogs?

Contradictions often arise from steric or electronic effects of substituents. For example:

- Steric Hindrance : The 2-methyl group may reduce nucleophilic aromatic substitution rates compared to unsubstituted analogs. Address this by using stronger electrophiles or elevated temperatures .

- Electronic Effects : The ethoxy group’s electron-donating nature alters ring reactivity. Computational modeling (DFT calculations) can predict regioselectivity in electrophilic attacks .

- Experimental Validation : Perform comparative kinetic studies with analogs like Ethyl 2-bromo-5-ethoxy-4-methylbenzoate to isolate substituent effects .

Q. How does Ethyl 5-ethoxy-2-methylbenzoate interact with biological targets, and what methodologies elucidate its mechanism?

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or esterases using fluorogenic substrates. Monitor metabolite formation via LC-MS to identify hydrolysis products (e.g., free benzoic acid derivatives) .

- Molecular Docking : Simulate binding interactions with proteins (e.g., serum albumin) using software like AutoDock Vina. The ethoxy and methyl groups may occupy hydrophobic pockets, reducing solubility but enhancing binding affinity .

- Cellular Uptake Studies : Use fluorescently tagged analogs or radiolabeled (¹⁴C) Ethyl 5-ethoxy-2-methylbenzoate to quantify intracellular accumulation in cell lines (e.g., HepG2) .

Q. How can researchers design stability studies for Ethyl 5-ethoxy-2-methylbenzoate under varying storage conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products (e.g., hydrolysis to 5-ethoxy-2-methylbenzoic acid) via HPLC .

- Long-Term Stability : Store samples in amber vials at –20°C, 4°C, and 25°C. Assess purity monthly for 12–24 months. Use Arrhenius kinetics to predict shelf life .

- Excipient Compatibility : Test interactions with common formulation additives (e.g., lactose, PVP) using DSC (differential scanning calorimetry) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving Ethyl 5-ethoxy-2-methylbenzoate?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log-logistic or Hill equation) to calculate EC₅₀/LC₅₀ values .

- ANOVA with Post Hoc Tests : Compare treatment groups in cell viability assays (e.g., MTT or resazurin assays) to identify significant differences (p < 0.05) .

- Principal Component Analysis (PCA) : Reduce dimensionality in metabolomics datasets to identify key biomarkers affected by the compound .

Q. How can researchers mitigate batch-to-batch variability in synthesized Ethyl 5-ethoxy-2-methylbenzoate?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) during synthesis to track reaction progress .

- Quality Control (QC) Protocols : Require ≤2% variance in HPLC purity and NMR spectral match between batches .

- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, catalyst loading) using factorial designs to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.